Higher Yield and Shorter Reaction Time in Nitrocyclopropane Synthesis versus Bromo and Chloro Analogs
In a head‑to‑head comparison using identical conditions (NaOH, benzyltriethylammonium chloride phase‑transfer catalyst, dichloromethane), 1‑iodo‑3‑nitropropane afforded nitrocyclopropane in 92.6% yield after only 0.5 h at reflux. The bromo analog required 1 h at 60 °C to reach 88.2% yield, while the chloro analog needed 1 h at 100 °C to achieve 89.1% yield [1]. The iodo derivative therefore delivers a higher yield in half the time and at a lower temperature, translating to superior process efficiency.
| Evidence Dimension | Nitrocyclopropane cyclization yield and reaction time |
|---|---|
| Target Compound Data | 92.6% yield, 0.5 h, reflux (dichloromethane) |
| Comparator Or Baseline | 1‑bromo‑3‑nitropropane: 88.2% yield, 1 h, 60 °C; 1‑chloro‑3‑nitropropane: 89.1% yield, 1 h, 100 °C |
| Quantified Difference | +4.4% yield vs bromo; +3.5% yield vs chloro; 2‑fold shorter reaction time; lower temperature conditions |
| Conditions | NaOH (0.075–0.1 mol), benzyltriethylammonium chloride, dichloromethane, 0.05 mol substrate |
Why This Matters
Procurement of the iodo variant directly lowers synthesis time, energy input, and purification burden while raising isolated yield, improving cost‑per‑gram of downstream nitrocyclopropane products.
- [1] CN107935859A. A kind of synthetic method of nitro cyclopropane. Google Patents. https://patents.google.com/patent/CN107935859A/en View Source
